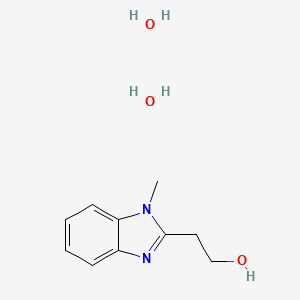

2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The SMILES string for this compound is CN1C(CCO)=NC2=C1C=CC=C2.O.O .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CN1C(CCO)=NC2=C1C=CC=C2.O.O . This indicates that the compound contains a benzimidazole ring with a methyl group at the 1-position and an ethanol group at the 2-position. The dihydrate refers to the presence of two water molecules associated with the compound.

Physical and Chemical Properties Analysis

The compound is a solid . Unfortunately, there is no further information available on the physical and chemical properties of “this compound”.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research demonstrates that derivatives of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol show significant antimicrobial and antifungal properties. For example, a study synthesized a series of compounds which exhibited moderate to good antimicrobial activities against various strains, including challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori, demonstrating their potential as therapeutic agents in combating infections (Shivakumar et al., 2018).

Anti-inflammatory Potential

Compounds derived from 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol have been found to exhibit anti-inflammatory properties. In particular, some derivatives have shown comparable or superior efficacy to standard anti-inflammatory drugs in reducing inflammation in models of carrageenan-induced paw edema in rats (KunnambathKrishnakumar et al., 2013).

Cancer Research

This chemical has also been utilized in cancer research, where certain derivatives have demonstrated potential as antineoplastic agents. For instance, a series of benzimidazole derivatives were synthesized and evaluated for their antitumor activity, showing promising results against various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma (Varshney et al., 2015).

Structural and Spectroscopic Studies

The structural and spectroscopic properties of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol derivatives have been extensively studied. These studies provide insights into the molecular structure and behavior of these compounds, which are essential for understanding their potential applications in various fields, including material science and pharmacology (Liu et al., 2013).

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Mechanism of Action

Target of Action

The primary targets of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate are currently unknown . This compound is a unique chemical provided to early discovery researchers

Mode of Action

Benzimidazole derivatives have been studied for their interactions with various targets . The compound’s interaction with its targets and the resulting changes would depend on the specific targets it binds to.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and temperature, among others.

Properties

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)ethanol;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.2H2O/c1-12-9-5-3-2-4-8(9)11-10(12)6-7-13;;/h2-5,13H,6-7H2,1H3;2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVQQRKSRXBIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCO.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2466648.png)

![1-(3,4-Dichlorophenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2466651.png)

![(4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2466654.png)

![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate](/img/structure/B2466659.png)

![2-[[5-[(5-Chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2466660.png)

![1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2466665.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2466666.png)

![ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2466667.png)